molecular formula C13H17N3O4 B3032651 Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate CAS No. 33007-33-9

Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate

Cat. No. B3032651
CAS RN: 33007-33-9
M. Wt: 279.29 g/mol
InChI Key: XVFWSINKSUKSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Insights into Supramolecular Assembly Formation

The study of diethyl aryl amino methylene malonate (DAM) derivatives has revealed that the molecular structures of these derivatives adopt a co-planar conformation. A common feature among these derivatives is the presence of strong intramolecular N–H⋯O hydrogen bonding, which forms a six-membered ring with a graph-set motif S11(6). The impact of chloro and nitro substitutions on the strength of hydrogen bonding has been analyzed, with compound 1 showing additional intramolecular hydrogen bonding between –NO2 and N–H, leading to another six-membered chelate ring. In compound 3, a type-I Cl⋯Cl interaction was observed, which is a novel finding for this class of compounds. The study also utilized Hirshfeld surface analysis to summarize weak interactions and examine molecular shapes, highlighting the effects of nitro and chloro substitutions on various molecular interactions .

Synthesis of Fused Heterocyclic Systems

Diethyl N,N-dimethylaminomethylenemalonate has been used to synthesize various fused heterocyclic systems. When reacted with heterocyclic amines, the dimethylamino group is substituted to form diethyl heteroarylaminomethylenemalonates, which can cyclize into fused azino- or azolopyrimidinones. Additionally, reactions with compounds containing an active methylene group have led to the formation of fused quinolizines and benzo[c]quinolizine. The study also explored reactions with heterocyclic systems that have an active or potentially active methylene group, resulting in fused pyranones and naphtho[2,1-b]pyranones .

Synthesis and Thermal Cyclization of Pyrido[2,3-d]pyrimidines

The synthesis of diethyl [2-(3- or 4-pyridinyl)-4-pyrimidinyl]aminomethylenemalonates was achieved by reacting 2-(3- or 4-pyridinyl)-4-pyrimidinamines with diethyl ethoxymethylenemalonate. These compounds were then thermally cyclized to produce ethyl 5,8-dihydro-5-oxo-2-(3- or 4-pyridinyl)pyrido[2,3-d]pyrimidine-6-carboxylates. Further alkylation and saponification yielded the corresponding carboxylic acids. The study also revisited the thermal cyclization of diethyl (2-hydroxy-4-pyrimidinyl)aminomethylenemalonate, correcting a previously claimed product .

Crystal Structure Analysis

The crystal structure of diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate was determined, revealing significant conjugating effects throughout the molecule. The packing modes in the crystal differ from related compounds, with the presence of a methyl group on the heterocycle facilitating C-H⋯π interactions. Additionally, the nitro group's oxygen atoms are involved in weak hydrogen bonds, contributing to the organization of molecules in layers within the crystal .

Hydrogen Bonding and Supramolecular Architecture

Two regioisomers of diethyl 2-[(hydroxyanilino)methylidene]malonate were studied, showing different hydrogen bonding patterns due to the position of the hydroxy group. One compound displayed bifurcated intramolecular hydrogen bonding and intermolecular hydrogen bonding, while the other had a single intramolecular N-H⋯O hydrogen bond. Both structures formed one-dimensional chains through O-H⋯O hydrogen bonding, with molecular packing influenced by these interactions. Additionally, C-H⋯O interactions were observed, crosslinking the chains .

Azomethine Ylids and Pyrrolidine Derivatives

The reaction of diethyl aminomalonate with formaldehyde in the presence of dipolarophiles resulted in the formation of pyrrolidine derivatives. When less reactive dipolarophiles were used, the initially formed azomethine ylid underwent a reaction with the aminomalonate to form tetraethyl methylenebisaminomalonate .

Synthesis of β-Methyleneaspartic Acid

A three-step synthesis of β-methyleneaspartic acid was described, starting with the condensation of diethyl malonate with ethyl pyruvate. The resulting compound was then aminated and hydrolyzed to yield the target β-methyleneaspartic acid. This simplified synthesis provides an efficient route to the compound .

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate and its derivatives are primarily used in organic synthesis. For example, Xia Ming (2007) demonstrated the use of a related compound, N-(6-methyl-2-pyridine)-amino-methylene-diethyl malonate, in synthesizing 4-oxy-7-methyl-1,8-naphththyridine-3-carboxylic acetate through a series of reactions including condensation, cyclization, and ethylation (Xia Ming, 2007). This indicates the compound's utility in complex organic syntheses.

Supramolecular Assembly

Research by A. Shaik et al. (2019) studied the crystal structures of four derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM), revealing insights into supramolecular assembly formation aided by non-covalent interactions (A. Shaik, Deekshi Angira, & V. Thiruvenkatam, 2019).

Novel Compound Synthesis

In another application, A. Krishnaiah and B. Narsaiah (2001) utilized a compound similar to diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate in the synthesis of novel fluorinated pyrido[2′,3′:3,4] pyrazolo[1,5-a]pyrimidines, highlighting the compound's role in developing new chemical entities (A. Krishnaiah & B. Narsaiah, 2001).

Medicinal Chemistry Applications

The compound has been used as a precursor in the synthesis of molecules with potential biological activities. For example, H. Valle et al. (2018) synthesized Diethyl 2-((4-nitroanilino)methylene)malonate as a precursor for quinoline derivatives with biological activities like antiviral and anticancer properties (H. Valle, R. V. Mangalaraja, B. Rivas, J. Becerra, & S. Naveenraj, 2018).

properties

IUPAC Name

diethyl 2-[[(6-aminopyridin-2-yl)amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-3-19-12(17)9(13(18)20-4-2)8-15-11-7-5-6-10(14)16-11/h5-8H,3-4H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFWSINKSUKSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC(=N1)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304450
Record name Diethyl {[(6-aminopyridin-2-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate

CAS RN

33007-33-9
Record name NSC165820
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl {[(6-aminopyridin-2-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.